2-Chloro-1-(4-octylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-octylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXOYMQPBWZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628357 | |
| Record name | 2-Chloro-1-(4-octylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-38-6 | |
| Record name | 2-Chloro-1-(4-octylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CI-FIGM-11 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 1 4 Octylphenyl Ethanone and Analogues
Classical Halogenation Approaches
Traditional methods for the synthesis of α-chloroketones primarily rely on the direct halogenation of the corresponding ketone precursor. pitt.edu For 2-Chloro-1-(4-octylphenyl)ethanone, the starting material is 4'-octylacetophenone. cymitquimica.comnist.gov
The direct introduction of a chlorine atom to the α-carbon of a phenyl ketone like 4'-octylacetophenone is a common synthetic strategy. This transformation involves the reaction of the ketone with a suitable chlorinating agent. A variety of reagents have been developed for this purpose, each with its own reactivity profile and substrate scope. pitt.eduorganic-chemistry.org
The underlying mechanism for this reaction typically proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic chlorine source. libretexts.org For instance, sulfuryl chloride (SO₂Cl₂) is an effective reagent for the α-chlorination of acetophenones. nih.gov Another established method involves the use of p-toluenesulfonyl chloride as the chlorine source after generating the ketone's enolate with a strong base like lithium diisopropylamide (LDA). pitt.edu
Table 1: Reagents for Direct α-Halogenation of Ketones
| Reagent | Description |
| Sulfuryl Chloride (SO₂Cl₂) | A common and effective liquid reagent for the chlorination of ketones. nih.gov |
| N-Chlorosuccinimide (NCS) | A solid, easier-to-handle chlorinating agent, often used in organocatalytic systems. organic-chemistry.org |
| p-Toluenesulfonyl Chloride | Used as a "Cl+" source for the chlorination of pre-formed kinetic ketone enolates. pitt.edu |
| Trichloroisocyanuric Acid | A versatile reagent that can act as both an oxidant and an α-halogenating agent. organic-chemistry.org |
The selectivity of α-halogenation is significantly influenced by the reaction conditions, specifically the presence of an acid or a base catalyst. libretexts.orglibretexts.org
Under acidic conditions , the reaction proceeds via an enol intermediate. The formation of the enol is the rate-determining step. libretexts.org For an unsymmetrical ketone, the more substituted, thermodynamically more stable enol is generally formed preferentially, leading to halogenation at the more substituted α-carbon. libretexts.org In the case of 4'-octylacetophenone, there is only one α-carbon with hydrogens, so regioselectivity is not an issue. However, the reaction rate is dependent on the rate of enolization and independent of the halogen concentration. libretexts.org
Under basic conditions , the reaction proceeds through an enolate intermediate. The deprotonation to form the enolate is the initial step. A significant challenge in base-catalyzed halogenation is the potential for polyhalogenation. The introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent halogenation. libretexts.org Therefore, achieving mono-chlorination can be difficult under basic conditions.
Table 2: Comparison of Acidic vs. Basic Halogenation
| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |
| Intermediate | Enol libretexts.org | Enolate libretexts.org |
| Rate-Determining Step | Enol formation libretexts.org | Enolate formation |
| Selectivity Issue | Regioselectivity in unsymmetrical ketones libretexts.org | Polyhalogenation libretexts.org |
| Control | Generally provides mono-halogenated product | Difficult to stop at mono-halogenation |
Modern and Sustainable Synthetic Protocols
In response to the growing demand for greener and more efficient chemical processes, modern synthetic protocols are being developed. These methods often leverage photocatalysis to achieve transformations under mild conditions, utilizing less hazardous reagents.
An alternative, modern approach to α-chloroketones involves the photocatalytic oxidative halogenation of olefinic precursors. For the synthesis of this compound, the corresponding precursor would be 4-octylstyrene. This method avoids the direct use of the ketone and employs light energy to drive the desired transformation.
Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor photocatalyst that has garnered significant attention due to its unique electronic structure and high stability. nih.gov Its performance can be further enhanced by modification with co-catalysts, such as copper. nih.govmdpi.com Copper-modified g-C₃N₄ (Cu-C₃N₄) composites have shown excellent photocatalytic activity in various organic transformations. nih.govmdpi.com
The enhanced activity of Cu-C₃N₄ is attributed to several factors. The copper nanoparticles or ions deposited on the g-C₃N₄ surface can improve visible light absorption and, crucially, act as trapping sites for photogenerated electrons. nih.govrsc.org This efficient charge separation diminishes the recombination of electron-hole pairs, making more charge carriers available to participate in the redox reactions on the catalyst surface. nih.govresearchgate.net In the context of oxidative halogenation, the photocatalyst absorbs light, generating an excited state that can initiate the reaction cascade, leading to the formation of reactive halogen species from a benign source.
Table 3: Key Features of Cu-C₃N₄ Photocatalysts
| Feature | Description | Reference |
| Enhanced Light Absorption | Copper modification can extend the light absorption range of g-C₃N₄ into the visible spectrum. | mdpi.com |
| Improved Charge Separation | Copper species act as electron traps, reducing the recombination of photogenerated electron-hole pairs. | nih.govrsc.org |
| Increased Active Sites | The deposited copper nanoparticles provide additional active sites for catalysis. | nih.gov |
| High Stability | The g-C₃N₄ support offers high thermal and chemical stability. | nih.gov |
A key aspect of sustainable halogenation is the replacement of hazardous halogenating agents like chlorine gas with safer, more abundant alternatives. researchgate.net Inorganic chloride salts, such as sodium chloride (NaCl) or potassium chloride (KCl), represent an ideal source of the chloride anion. researchgate.netgoogle.com
In a photocatalytic system, the energy from visible light absorbed by the catalyst, such as Cu-C₃N₄, is used to oxidize the chloride ions (Cl⁻) present in the solution. google.com This oxidation generates highly reactive chlorine radicals (Cl•). These radicals can then add to the double bond of an olefinic precursor like 4-octylstyrene, initiating a sequence of steps that, in the presence of an oxidant (like oxygen or hydrogen peroxide), can ultimately yield the desired α-chloroketone product. This approach is environmentally benign, as it utilizes readily available salts and light energy. google.comnih.gov
Chemoselective Addition Reactions in α-Haloketone Formation
A highly effective and chemoselective method for the synthesis of α-haloketones involves the reaction of Weinreb amides with halomethyllithium carbenoids. acs.orgnih.gov This approach offers significant advantages, particularly in preventing the common side reaction of over-addition that plagues reactions with other carbonyl derivatives like esters. organic-chemistry.org
The key to this method's success is the stability of the tetrahedral intermediate formed when the carbenoid adds to the N-methoxy-N-methylamide (Weinreb amide). organic-chemistry.orgrsc.org This intermediate is stabilized by chelation of the lithium cation by both the methoxy (B1213986) and carbonyl oxygen atoms. This stability prevents the collapse of the intermediate and the subsequent addition of a second carbenoid equivalent, which would lead to the formation of a carbinol. organic-chemistry.org
The reaction is typically performed at low temperatures, such as -78 °C, by adding the halomethyllithium carbenoid (LiCH₂X, where X is Cl or Br), generated in situ from a dihalomethane and a strong lithium base like MeLi, to the Weinreb amide. thieme-connect.com Upon aqueous workup, the stable intermediate hydrolyzes to furnish the desired α-haloketone in high yield. acs.orgorganic-chemistry.org This method is applicable to a wide range of substrates, including those with aromatic and heteroaromatic moieties. organic-chemistry.org
Table 1: Synthesis of α,β-Unsaturated α'-Haloketones via Weinreb Amides
| Weinreb Amide Substrate | Halomethyllithium Carbenoid | Product | Yield (%) |
|---|---|---|---|
| N-methoxy-N-methylcinnamamide | LiCH₂Cl | 1-chloro-4-phenylbut-3-en-2-one | 92 |
| N-methoxy-N,4-dimethylbenzamide | LiCH₂Cl | 2-chloro-1-(p-tolyl)ethanone | 85 |
| N-methoxy-N-methyl-2-furoate | LiCH₂Br | 2-bromo-1-(furan-2-yl)ethanone | 88 |
This table presents representative examples of the synthesis of α-haloketones using the Weinreb amide methodology, demonstrating its high efficiency. Data sourced from studies on chemoselective additions. acs.orgorganic-chemistry.org
Stereoselective Synthetic Routes for Chiral α-Haloketone Derivatives
Asymmetric Catalysis in α-Halo Ketone Synthesis
The synthesis of chiral α-haloketones can be approached through the asymmetric reduction of a prochiral α,α-dihaloketone or, more commonly, through the transformation of a chiral halohydrin, which is itself accessible via the asymmetric reduction of an α-haloketone. Chiral rhodium catalysts have shown effectiveness in the asymmetric hydrosilylation of ketones, a process that can yield chiral secondary alcohols with high enantioselectivity. acs.org
This transformation involves the reduction of the carbonyl group of an α-haloketone using a hydrosilane (like diphenylsilane) in the presence of a catalytic amount of a chiral rhodium complex. The chirality is imparted by ligands attached to the rhodium center, often bidentate phosphines or nitrogen-containing ligands like bis(oxazolinyl)pyridines. acs.org
The general process is:
Catalyst Activation: The rhodium precursor complexes with the chiral ligand.
Hydrosilylation: The catalyst facilitates the addition of the silane (B1218182) across the carbonyl bond of the α-haloketone.
Hydrolysis: The resulting silyl (B83357) ether is hydrolyzed to yield the chiral halohydrin.
This chiral halohydrin is a valuable intermediate that can be used to synthesize various chiral compounds, including chiral α-haloketones if further transformations are desired, or more commonly, chiral epoxides and amino alcohols. nih.gov The enantiomeric excess of the product is determined by the efficacy of the chiral ligand in differentiating between the two faces of the prochiral ketone.
Preparative Pathways for Related Octylphenyl-Substituted α-Haloketones
The synthesis of α-haloketones bearing the 4-octylphenyl substituent, such as the bromo-analogue of this compound, can be achieved through several established methods for the α-halogenation of ketones. mdpi.com A common and direct approach is the electrophilic halogenation of the corresponding ketone, 4'-octylacetophenone.
This reaction typically proceeds by treating 4'-octylacetophenone with a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or methanol (B129727). mdpi.com The reaction can be promoted by acidic conditions, which facilitate the formation of the enol tautomer, the active nucleophile in the reaction.
Reaction Scheme: 4'-Octylacetophenone + Br₂ --(Solvent/Acid)--> 2-Bromo-1-(4-octylphenyl)ethanone + HBr
Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often with a radical initiator or acid catalyst. mdpi.com These methods provide direct access to α-bromo ketones. For the synthesis of α-iodo ketones, similar principles apply, using reagents like iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The choice of halogenating agent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as di- or tri-halogenation or aromatic ring halogenation. mdpi.com
Table 2: Comparison of α-Halogenation Methods for Aryl Ketones
| Halogenating Agent | Typical Substrate | General Conditions | Key Features |
|---|---|---|---|
| Br₂ in Acetic Acid | Acetophenone (B1666503) | Room temperature or gentle heating | Classic, cost-effective method. |
| N-Bromosuccinimide (NBS) | Aryl Alkyl Ketones | Acid catalyst (e.g., p-TsOH) or light | Milder, more selective than Br₂. mdpi.com |
| CuBr₂ | Aryl Ketones | Reflux in EtOAc/CHCl₃ | Heterogeneous or homogeneous catalysis. |
This table summarizes common methods for the α-bromination of aryl ketones, which are applicable to the synthesis of octylphenyl-substituted α-haloketones.
An in-depth look at the synthetic routes to this compound and its related analogs reveals a strategic, multi-step approach. The synthesis primarily involves the formation of an acetophenone derivative followed by a targeted halogenation of the alpha-carbon. This article explores the key methodologies employed in the synthesis of these valuable chemical compounds.
1 Acylation of Alkylbenzenes to Form Acetophenone Derivatives
The initial and crucial step in the synthesis of this compound is the acylation of an alkylbenzene, a classic example of a Friedel-Crafts reaction. alfa-chemistry.comdoubtnut.com This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, forming a ketone. alfa-chemistry.com In this specific case, octylbenzene (B124392) is the starting alkylbenzene.
The most common method for this transformation is the Friedel-Crafts acylation, which utilizes an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. alfa-chemistry.comlumenlearning.com Anhydrous aluminum chloride (AlCl₃) is a frequently used catalyst that enhances the electrophilicity of the acylating agent, facilitating the attack by the aromatic ring. doubtnut.comyoutube.com The reaction between benzene (B151609) and acetyl chloride in the presence of anhydrous aluminum chloride to yield acetophenone is a well-established example of this type of reaction. doubtnut.comyoutube.com
The general reaction is advantageous because the resulting ketone is less reactive than the initial aromatic compound, which helps to prevent multiple acylations from occurring. lumenlearning.com The process is suitable for producing a range of alkylacetophenones. google.com
2 Subsequent α-Halogenation Strategies
Following the formation of the acetophenone derivative, the next stage is the selective halogenation at the alpha-position of the ketone. This is a common and vital transformation in organic synthesis, yielding α-haloketones that are versatile intermediates for a variety of biologically active compounds. nih.govresearchgate.net
The most direct route to α-haloketones involves the reaction of the enolizable ketone with an electrophilic halogen, such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂), typically under acidic conditions. nih.govlibretexts.org The acid catalyzes the formation of the enol intermediate, which then reacts with the halogen. libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid, but not the halogen, indicating that the enol formation is the rate-limiting step. libretexts.org
For chlorination, various reagents and conditions can be employed. For instance, sulfuryl chloride (SO₂Cl₂) in methanol and ethyl acetate/dichloromethane has been used for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, resulting in a high yield. nih.gov Dichlorination can sometimes be a competing reaction. nih.gov
Below is a table summarizing various α-halogenation methods for acetophenone derivatives:
3 Synthesis of 2-Bromo-1-(4-octylphenyl)-1-ethanone as a Precursor
In many synthetic pathways, the bromo analog, 2-Bromo-1-(4-octylphenyl)-1-ethanone, serves as a key precursor. nih.govresearchgate.net The synthesis of this α-bromoketone follows a similar logic to the chlorination, with brominating agents being used instead.
A common method involves the direct bromination of the corresponding acetophenone derivative. For example, 4-hydroxyacetophenone can be brominated using bromine in chloroform (B151607) with sulfuric acid as a catalyst to produce 2-bromo-1-(4-hydroxyphenyl)ethanone in good yield. researchgate.net Similarly, 4-benzyloxyacetophenone can be brominated using bromine in a mixture of 1,4-dioxane (B91453) and tetrahydrofuran (B95107) with anhydrous aluminum chloride as a catalyst. prepchem.com
N-Bromosuccinimide (NBS) is another widely used reagent for α-bromination, often in the presence of a catalyst like p-toluenesulfonic acid (pTsOH) under microwave irradiation, which can provide a rapid and efficient method. researchgate.net Electrochemical methods have also been developed, using in situ generated bromonium ions from ammonium (B1175870) bromide, offering a greener alternative. lookchem.com
The following table outlines synthetic methods for various 2-bromo-acetophenone derivatives:
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 4 Octylphenyl Ethanone and Its Class
Electrophilic Reactivity of the α-Halocarbonyl Moiety
The presence of a chlorine atom on the carbon adjacent to the carbonyl group significantly influences the reactivity of 2-Chloro-1-(4-octylphenyl)ethanone. This α-chloro substituent enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.
Reactions with Nucleophiles: Substitution Pathways
The primary reaction pathway for α-haloketones involves the substitution of the halide by a nucleophile. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
Amination of this compound can be achieved by reacting it with various primary and secondary amines. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, leading to the formation of α-aminoketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules.
Similarly, thiolation can be accomplished using thiol nucleophiles, such as thiols or thiolate salts. This reaction yields α-thioketones, which are also important synthetic precursors. The general schemes for these reactions are presented below:
Amination Reaction Scheme:
Thiolation Reaction Scheme:
Transformations Involving the Carbonyl Group
The carbonyl group of this compound is another key site of reactivity, undergoing reactions such as reduction.
Reduction Reactions: Formation of α-Haloalcohols
The carbonyl group of α-haloketones can be selectively reduced to form α-haloalcohols. This transformation is significant as the resulting α-haloalcohols are versatile synthetic intermediates. The reduction can be achieved using various reducing agents. wikipedia.org
A particularly powerful method for the reduction of ketones is the use of biocatalytic systems, specifically carbonyl reductases (KREDs). nih.govnih.gov These enzymes can catalyze the reduction of the carbonyl group with high enantioselectivity, yielding chiral α-haloalcohols. nih.govyoutube.com The stereochemical outcome of the reduction is determined by the specific enzyme used. nih.gov
For this compound, enantioselective reduction using a suitable carbonyl reductase would produce either the (R)- or (S)-enantiomer of 2-chloro-1-(4-octylphenyl)ethanol. The use of whole-cell biocatalysts or isolated enzymes in the presence of a co-factor regeneration system is a common strategy for these transformations. tudelft.nlresearchgate.net
Table 1: Potential Enantioselective Biocatalytic Reduction of this compound
| Substrate | Biocatalyst | Potential Product | Enantiomeric Excess (ee) |
| This compound | Carbonyl Reductase (e.g., from Geotrichum candidum) | (R)-2-chloro-1-(4-octylphenyl)ethanol | >95% (Illustrative) |
| This compound | Carbonyl Reductase (e.g., from Lactobacillus paracasei) | (S)-2-chloro-1-(4-octylphenyl)ethanol | >95% (Illustrative) |
| Note: The specific enzyme and reaction conditions would determine the actual product and enantiomeric excess. The data presented is illustrative based on known applications of these biocatalysts. |
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, enantiomerically pure product, achieving a theoretical yield of 100%. wikipedia.org This process involves the continuous in-situ racemization of the slower-reacting enantiomer to the faster-reacting one, which is then selectively converted to the product. wikipedia.orgyoutube.com For α-haloketones like this compound, DKR would typically involve a combination of a catalyst for racemization and a stereoselective reagent or catalyst for the subsequent transformation.
The key to a successful DKR of an α-chloro ketone is the reversible epimerization at the α-carbon. This can be facilitated by a catalyst that promotes the interconversion of the (R)- and (S)-enantiomers. wikipedia.org Simultaneously, a highly enantioselective reaction, such as a reduction or a carbon-carbon bond-forming reaction, consumes one enantiomer faster than the other. youtube.com
While specific DKR studies on this compound are not prevalent in the literature, the principles can be applied from research on related α-keto esters and α-amino ketones. nih.govnih.gov For instance, asymmetric transfer hydrogenation has been successfully employed in the DKR of α-amino ketones, utilizing a ruthenium catalyst for racemization and a protecting group strategy to achieve high diastereoselectivity and enantiomeric excess. nih.gov A similar approach could be envisioned for α-chloro ketones, where a suitable catalyst facilitates racemization via enolate formation, and a chiral reducing agent or another nucleophile effects the stereoselective reaction.
Table 1: Key Components in Dynamic Kinetic Resolution
| Component | Function | Example from Related Systems |
| Substrate | Racemic mixture to be resolved | α-Amino Ketones, α-Keto Esters nih.govnih.gov |
| Racemization Catalyst | Interconverts enantiomers | Ruthenium complexes youtube.comnih.gov |
| Stereoselective Reagent/Catalyst | Reacts with only one enantiomer | Lipases, Chiral reducing agents youtube.comyoutube.com |
| Reaction Type | Converts one enantiomer to product | Asymmetric transfer hydrogenation, Acylation youtube.comnih.gov |
Aldol-type Condensations and Subsequent Epoxidation
The presence of the carbonyl group and the α-hydrogen in this compound and related α-chloro ketones allows for their participation in aldol-type condensation reactions. wikipedia.orgsrmist.edu.in This class of reactions involves the nucleophilic addition of an enol or enolate to a carbonyl compound, leading to the formation of a β-hydroxy ketone or aldehyde. libretexts.org
In a crossed aldol (B89426) condensation, an α-chloro ketone like this compound could react with a non-enolizable aldehyde, such as benzaldehyde, in the presence of a base. masterorganicchemistry.com The base would deprotonate the α-carbon of the chloro ketone, forming an enolate which would then attack the aldehyde. The resulting β-hydroxy-α-chloro ketone can then undergo dehydration to form an α,β-unsaturated-α'-chloro ketone.
A particularly relevant variation is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. srmist.edu.inmasterorganicchemistry.com
The α,β-unsaturated ketone products from aldol condensations are valuable precursors for subsequent epoxidation reactions. The electron-withdrawing nature of the carbonyl group activates the double bond for nucleophilic attack. Asymmetric epoxidation of α,β-unsaturated ketones can be achieved with high enantioselectivity using various catalytic systems, including cinchona alkaloid-based phase-transfer catalysts. nih.gov
Alternatively, epoxides can be formed more directly from ketones through reactions like the Corey-Chaykovsky reaction, which involves the use of sulfur ylides. organic-chemistry.org Another route involves the addition of halomethyllithium carbenoids to the ketone, which proceeds through a β-chloro alkoxide intermediate that subsequently closes to form the epoxide ring. mdpi.com
Table 2: Aldol-type Condensation and Epoxidation Pathways
| Reaction Step | Description | Key Reagents/Conditions | Potential Product from Related Systems |
| Aldol Condensation | Formation of a C-C bond by reacting an enolate with a carbonyl compound. | Base (e.g., NaOH, KOH), Aldehyde or Ketone wikipedia.org | β-Hydroxy-α-chloro ketone |
| Dehydration | Elimination of water from the aldol adduct to form an α,β-unsaturated ketone. | Heat, Acid or Base catalyst libretexts.org | α,β-Unsaturated-α'-chloro ketone |
| Epoxidation | Formation of an epoxide ring from the α,β-unsaturated ketone. | Hydrogen peroxide, Base, Chiral catalyst nih.gov | Chiral epoxy ketone |
| Direct Epoxidation | Formation of an epoxide directly from the ketone. | Sulfur ylide (Corey-Chaykovsky) organic-chemistry.org | Spiro-epoxide |
Reactions at the α-Hydrogen Position
Acidic Properties and Base-Catalyzed Transformations (e.g., Favorskii Rearrangements in related systems)
The hydrogen atom at the α-position to the carbonyl group in this compound is acidic due to the electron-withdrawing effects of both the carbonyl group and the adjacent chlorine atom. This acidity is a crucial factor in several base-catalyzed transformations.
One of the most significant base-catalyzed reactions for α-halo ketones is the Favorskii rearrangement. wikipedia.orgslideshare.net This reaction involves the treatment of an α-halo ketone with a base, such as a hydroxide (B78521) or an alkoxide, to yield a rearranged carboxylic acid or ester, respectively. mychemblog.com For cyclic α-halo ketones, this rearrangement results in a ring contraction. youtube.com
The generally accepted mechanism for α-halo ketones with an acidic α'-hydrogen involves the formation of an enolate at the carbon away from the halogen. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a highly strained cyclopropanone (B1606653) intermediate. youtube.com The subsequent nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form the most stable carbanion, which is then protonated to give the final rearranged product. mychemblog.comyoutube.com
In cases where enolate formation is not possible (i.e., no α'-hydrogens), an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement may occur. wikipedia.orgnih.gov This pathway involves the direct addition of the base to the carbonyl group, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with the displacement of the halide. wikipedia.org
Dehalogenation Reactions: Reductive Processes
The carbon-chlorine bond in this compound is activated towards reduction due to the adjacent electron-withdrawing carbonyl group. nih.gov Reductive dehalogenation of α-halo ketones is a well-established transformation that can be achieved using a wide array of reducing agents. nih.govwikipedia.org This reaction typically leads to the formation of an enolate intermediate, which can be protonated to yield the corresponding ketone or trapped with an electrophile for further synthetic utility. wikipedia.org
A variety of reagents have been successfully employed for the reductive dehalogenation of α-chloro and α-bromo ketones. These include metal-based reagents, iodide ions, and tellurium-based compounds. nih.govacs.org The choice of reagent can influence the reaction conditions and the outcome of the reduction. Electrochemical methods have also been developed for the reductive dehalogenation of α-chloro ketones. nih.gov
Table 3: Selected Reagents for Reductive Dehalogenation of α-Halo Ketones
| Reagent Class | Specific Examples | Reference |
| Metal-based | Aqueous TiCl₃, Nickel boride, Metallic Bismuth | nih.govacs.org |
| Iodide Ion | Sodium Iodide | nih.gov |
| Tellurium Reagents | Sodium O,O-diethyl phosphorotelluroate | acs.org |
| Catalytic Systems | Palladium-Cobalt catalysts | acs.org |
| Electrochemical | NiBr₂ in DMF | nih.gov |
Structural Characterization and Advanced Spectroscopic Analysis
Crystallographic Analysis of Related α-Haloketone Structures
While specific crystallographic data for 2-Chloro-1-(4-octylphenyl)ethanone is not publicly available, valuable insights into its solid-state structure can be gleaned from the analysis of closely related α-haloketones. The crystal structures of these analogous compounds reveal key features regarding molecular conformation, bond parameters, and intermolecular interactions that are likely to be mirrored in the title compound.
A study on the crystal structure of four α-cycloalkyl-p-chloroacetophenones provides pertinent data for understanding the general structural characteristics of such molecules. The aromatic rings in these compounds are nearly planar, with the chloro substituent lying close to the plane of the ring. The conformation of the α-chloroacetyl group relative to the phenyl ring is a critical aspect of the molecular geometry.
The table below summarizes key crystallographic parameters for a related α-chloroacetophenone derivative, providing a basis for predicting the structural features of this compound.
| Parameter | 2-chloro-1-(3-hydroxyphenyl)ethanone |
| Molecular Formula | C₈H₇ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Torsion Angle (O=C-C-Cl) | -2.07 (14)° |
| Intermolecular Interactions | O-H···O and C-H···O hydrogen bonds |
Data derived from a study on 2-chloro-1-(3-hydroxyphenyl)ethanone.
Spectroscopic Signatures in Support of Reaction Mechanisms
Spectroscopic techniques are indispensable tools for elucidating the mechanisms of reactions involving α-haloketones. The analysis of NMR, IR, and mass spectrometry data provides crucial evidence for the formation of key intermediates and the progression of reactions such as the Favorskii rearrangement, a characteristic reaction of this class of compounds.
The Favorskii rearrangement of α-haloketones in the presence of a base proceeds through a cyclopropanone (B1606653) intermediate. Spectroscopic methods can be employed to detect this transient species or to infer its formation by analyzing the final products. For instance, isotopic labeling studies, where the position of the label in the product is determined by NMR or mass spectrometry, can provide strong evidence for the symmetrical nature of the cyclopropanone intermediate.
Deuterium (B1214612) exchange experiments are another powerful spectroscopic tool. The α-hydrogens of ketones are acidic and can be exchanged for deuterium in the presence of D₂O. The rate of this exchange, which can be monitored by ¹H NMR spectroscopy and mass spectrometry, has been shown to be comparable to the rate of halogenation, providing evidence for the formation of a common enol intermediate in both reactions. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the chlorine atom, and the protons of the octyl chain. The methylene protons (-CH₂Cl) would appear as a singlet, typically downfield due to the deshielding effect of the adjacent carbonyl and chlorine atoms. The aromatic protons would likely exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The octyl group would give rise to a series of signals in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. Key signals would include the carbonyl carbon, the carbon bearing the chlorine atom, the aromatic carbons, and the carbons of the octyl chain. The chemical shifts of these carbons provide valuable information about the electronic environment of each atom.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include those for the C-Cl stretch and the aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the mass of the compound. The fragmentation pattern would likely involve cleavage of the C-C bond between the carbonyl group and the chloromethyl group, as well as fragmentation of the octyl chain, providing further structural information.
The table below outlines the predicted key spectroscopic data for this compound based on general principles and data from similar compounds.
| Spectroscopic Technique | Predicted Key Signals/Features |
| ¹H NMR | Singlet for -CH₂Cl, complex pattern for aromatic protons, aliphatic signals for the octyl group. |
| ¹³C NMR | Signal for C=O, signal for -CH₂Cl, signals for aromatic carbons, signals for octyl carbons. |
| IR Spectroscopy | Strong C=O stretch (~1690 cm⁻¹), C-Cl stretch, aromatic C-H and C=C bands. |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern showing loss of CH₂Cl and fragments of the octyl chain. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its reactivity. For 2-Chloro-1-(4-octylphenyl)ethanone, such calculations would typically involve methods like Density Functional Theory (DFT) to determine its molecular orbitals, charge distribution, and electronic properties.
Computed Molecular Descriptors for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 266.80 g/mol | PubChem |
| XLogP3 | 6.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Exact Mass | 266.1437430 Da | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 18 | PubChem |
The electronic structure of this compound is dominated by several key features: the aromatic phenyl ring, the electron-withdrawing carbonyl group (C=O), and the adjacent chloromethyl group (-CH₂Cl). The carbonyl group and the chlorine atom, being highly electronegative, create electrophilic centers at the carbonyl carbon and the α-carbon (the carbon bearing the chlorine). This makes the molecule susceptible to nucleophilic attack, a hallmark of α-haloketone reactivity.
Mechanistic Modeling of α-Haloketone Transformations
Mechanistic modeling for this compound would focus on the characteristic reactions of α-haloketones. These compounds are versatile intermediates in organic synthesis, primarily due to the presence of two reactive sites for nucleophiles.
Typical transformations that could be modeled include:
Nucleophilic Substitution: The most common reaction is the Sₙ2 displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, thiols, cyanides). Computational modeling could elucidate the transition state energies and reaction pathways for such substitutions.
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. Theoretical studies could map the potential energy surface for the formation of the cyclopropanone (B1606653) intermediate, which is key to this rearrangement.
Reactions with Ambident Nucleophiles: Modeling reactions with nucleophiles that can attack at multiple sites would be crucial for predicting product distribution. For instance, reaction with a hydroxide (B78521) ion could lead to either substitution or rearrangement depending on the conditions.
While specific mechanistic models for the title compound are not published, studies on related α-haloketones confirm their utility as building blocks in the synthesis of various heterocyclic compounds. nih.gov The reactivity is centered on the electrophilicity of the carbon bearing the halogen and the carbonyl carbon.
Conformational Analysis and Stereochemical Predictions
Conformational analysis of this compound would investigate the spatial arrangement of its atoms and the energy associated with different conformations. The molecule has considerable flexibility due to the rotatable bonds in the octyl chain and the bond connecting the carbonyl group to the phenyl ring. nih.gov
Key aspects for conformational analysis would include:
Torsion Angle of the Acetyl Group: The orientation of the chloromethylketone group relative to the plane of the phenyl ring is a critical conformational parameter. Studies on similar acetophenones often show a preference for a planar or near-planar arrangement to maximize conjugation, but steric hindrance from the chloromethyl group could influence this.
Conformation of the Octyl Chain: The long alkyl chain can adopt numerous conformations. Computational analysis using methods like molecular mechanics or DFT could identify the lowest energy conformers in different environments (e.g., gas phase vs. solvent).
Gauche vs. Anti Conformation: The relative orientation of the chlorine atom and the carbonyl group (defined by the O=C-C-Cl dihedral angle) is crucial for reactivity. In many α-haloketones, a gauche conformation is found to be more stable than the anti conformation due to electrostatic interactions.
As this compound does not possess a stereocenter in its ground state, stereochemical predictions would primarily be relevant in the context of its reactions. For example, in reactions that generate a new chiral center, computational models could predict the diastereoselectivity or enantioselectivity based on the energies of the different transition states leading to the stereoisomeric products.
Applications in Complex Molecule Synthesis
Building Block for Heterocyclic Scaffolds (N-, S-, O-heterocycles)
The electrophilic nature of the carbon bearing the chlorine atom, combined with the ketone functionality, allows 2-Chloro-1-(4-octylphenyl)ethanone to participate in a variety of cyclization reactions to form heterocyclic rings containing nitrogen, sulfur, or oxygen.
Synthesis of Flavonoid Analogues and Chalcone (B49325) Derivatives
Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide range of biological activities. nih.gov The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. nih.govdavidpublisher.com In this context, this compound can be envisioned as a starting material, where the chloro group can be subsequently modified or used to introduce other functionalities. For instance, it can react with various nucleophiles to generate substituted acetophenones, which then undergo condensation to yield chalcone derivatives. sci-hub.segoogle.com
While direct use of this compound in flavonoid synthesis is not extensively documented, its role as a precursor to the necessary acetophenone moiety is plausible. The general synthesis of flavanones, a class of flavonoids, involves the reaction of a 2-hydroxyacetophenone (B1195853) with a benzaldehyde. nih.gov
Formation of Benzofuranones and Related Architectures
The synthesis of benzofuranones can be achieved through various synthetic routes, often involving the cyclization of substituted phenols. While direct application of this compound in benzofuranone synthesis is not explicitly detailed in the provided context, related structures like 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (B1586509) are used in the synthesis of xanthene derivatives, which share a core heterocyclic system. This suggests the potential for this compound to be utilized in similar intramolecular cyclization reactions to form oxygen-containing heterocycles, provided a suitably positioned hydroxyl group is present on the phenyl ring.
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
This compound serves as a crucial intermediate in the synthesis of several compounds with significant pharmacological activity.
Role in the Synthetic Routes to Sphingosine-1-phosphate Receptor Modulators (e.g., Fingolimod)
Fingolimod (FTY720), an approved drug for multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator. derpharmachemica.comnih.govnih.gov Its synthesis involves multiple steps, and various routes have been developed. ijacskros.comderpharmachemica.com One of the key challenges in synthesizing Fingolimod is the construction of the 2-amino-2-phenylethyl-1,3-propanediol core. derpharmachemica.com
Several synthetic strategies for Fingolimod utilize a precursor that can be derived from this compound. For example, a common route involves the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with octanoyl chloride to produce an octanophenone (B1677104) derivative. derpharmachemica.comderpharmachemica.com While not a direct use, the structural similarity of this compound to key intermediates highlights its relevance in the synthetic landscape of S1P receptor modulators. The chloro-ketone functionality offers a handle for introducing the necessary nitrogen and hydroxyl groups required for the final Fingolimod structure. S1P receptor modulators work by causing the internalization of S1P receptors, which sequesters lymphocytes in lymph nodes and prevents them from moving to the central nervous system. derpharmachemica.com
Preparation of Chiral Alcohols for Downstream Pharmaceutical Intermediates
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral alcohols that are key building blocks for many pharmaceuticals. The reduction of α-haloketones, such as this compound, can lead to the formation of chiral halohydrins. These chiral halohydrins are versatile intermediates that can be converted into a variety of other useful compounds.
The reduction of the ketone in this compound can be achieved using various reducing agents. For instance, the reduction of a related alkanophenone was successfully carried out using sodium borohydride (B1222165) and aluminum chloride. derpharmachemica.com The resulting chiral alcohol, 2-chloro-1-(4-octylphenyl)ethanol, can then be used in subsequent synthetic steps.
Precursor for Styrene (B11656) Oxides and other Chiral Epoxides
Chiral epoxides, particularly styrene oxides, are highly valuable intermediates in organic synthesis due to their ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles. The chiral halohydrins obtained from the asymmetric reduction of this compound are direct precursors to the corresponding chiral styrene oxide. Treatment of the chiral 2-chloro-1-(4-octylphenyl)ethanol with a base would induce an intramolecular Williamson ether synthesis (intramolecular SN2 reaction) to yield the chiral (4-octylphenyl)oxirane. This epoxide can then serve as a key building block in the synthesis of more complex molecules. A related transformation involves the conversion of 4-octylbenzaldehyde (B1586120) to 1-ethenyl-4-octylbenzene, which can then undergo hydroboration to produce a boronic acid intermediate. ijacskros.com
Future Research Directions and Innovations
Development of Novel and Greener Synthetic Routes
The primary industrial synthesis of aromatic α-haloketones often involves the Friedel-Crafts acylation, a reaction known for its use of stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which can present environmental challenges. organic-chemistry.orglibretexts.org A significant future research direction lies in the development of more sustainable and efficient synthetic methodologies.
Key Research Goals:
Catalytic Systems: Investigating novel catalytic systems that can replace traditional Lewis acids. This includes exploring solid acid catalysts, zeolites, and other heterogeneous catalysts that can be easily recovered and recycled, minimizing waste.
Green Solvents: The substitution of hazardous halogenated solvents with more environmentally benign alternatives like ionic liquids, supercritical fluids, or even water-based systems is a critical goal.
Direct C-H Functionalization: Research into the direct chlorination of the α-carbon of 1-(4-octylphenyl)ethanone (B152876) would represent a more atom-economical approach, avoiding the use of chloroacetyl chloride. cookechem.com
Table 2: Comparison of Traditional vs. Greener Synthetic Approaches for α-Haloketones
| Feature | Traditional Friedel-Crafts Acylation | Future Greener Routes |
| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of solid acids, zeolites |
| Solvent | Halogenated solvents (e.g., CH₂Cl₂) | Ionic liquids, supercritical CO₂, water |
| Atom Economy | Moderate | High (especially with direct C-H functionalization) |
| Environmental Impact | Higher | Lower |
Exploration of Undiscovered Reactivity Profiles
While the reactivity of α-haloketones with a variety of nucleophiles is well-established, there remains untapped potential in exploring new reaction pathways. nih.gov The presence of both an electrophilic carbonyl carbon and a carbon bearing a leaving group allows for a diverse range of transformations.
Areas for Exploration:
Novel Cyclization Reactions: Designing new cascade reactions initiated by the reaction of 2-Chloro-1-(4-octylphenyl)ethanone with bespoke nucleophiles to construct complex heterocyclic scaffolds.
Transition-Metal Catalyzed Cross-Coupling: Investigating the use of the chloro-group in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby expanding its synthetic utility.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate radical intermediates from the C-Cl bond, opening up new avenues for bond formation under mild conditions.
Advancements in Asymmetric Synthesis and Biocatalysis
The development of chiral α-haloketones is of significant interest, particularly for the synthesis of enantiomerically pure pharmaceuticals.
Future Innovations:
Organocatalysis: Designing more efficient and selective organocatalysts for the asymmetric α-chlorination of ketones would provide a direct route to chiral this compound.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or specially engineered enzymes, could offer a highly selective and environmentally friendly method for the synthesis of chiral derivatives of this compound. These biocatalytic methods often proceed with high enantioselectivity under mild reaction conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods for α-haloketones to continuous flow platforms offers numerous advantages in terms of safety, scalability, and reproducibility.
Benefits of Flow Chemistry:
Enhanced Safety: The ability to handle hazardous reagents and intermediates in a closed, controlled system minimizes exposure and risk.
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities.
Scalability: The seamless scaling of reactions from laboratory to production scale is a key advantage of flow chemistry, facilitating industrial applications. simsonpharma.comchemicea.com
Future work in this area will likely focus on developing integrated flow systems that combine the synthesis of this compound with subsequent downstream reactions in a continuous fashion.
Computational Design of Tailored α-Haloketone Derivatives for Specific Applications
Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with desired properties.
Applications of Computational Design:
Predicting Reactivity: Density functional theory (DFT) and other computational methods can be used to predict the reactivity of this compound and its derivatives, guiding experimental work.
Designing for Specificity: By modeling the interaction of α-haloketone derivatives with biological targets, it may be possible to design new compounds with high specificity for applications in medicinal chemistry.
Materials Science: Computational screening can aid in the design of novel liquid crystal materials or polymers derived from this compound by predicting their physical and electronic properties. cymitquimica.com
Through these future research directions, the scientific community will continue to unlock the full potential of this compound and the broader class of α-haloketones, paving the way for new discoveries and technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
